

# Application Notes and Protocols for Studying Extracellular Matrix Remodeling

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Compound of Interest		
Compound Name:	JNJ0966	
Cat. No.:	B15579790	Get Quote

A Comprehensive Guide to Utilizing JNJ0966 and JNJ-38877605 in ECM Research

#### Introduction

Extracellular matrix (ECM) remodeling is a dynamic process involving the synthesis, degradation, and modification of ECM components. This process is crucial in various physiological and pathological conditions, including development, wound healing, fibrosis, and cancer metastasis. Dysregulation of ECM remodeling is a hallmark of many diseases. This document provides detailed application notes and protocols for two compounds, **JNJ0966** and JNJ-38877605, which modulate ECM remodeling through distinct mechanisms.

It is important to clarify a potential point of confusion:

- JNJ0966 is a highly selective allosteric inhibitor of Matrix Metalloproteinase-9 (MMP-9)
   activation. MMP-9 is a key enzyme directly involved in the degradation of ECM components.
- JNJ-38877605 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, activated by Hepatocyte Growth Factor (HGF), plays a significant role in cell migration, invasion, and proliferation, processes that are intricately linked with ECM remodeling.

These application notes will provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize these compounds in studying ECM remodeling.



# Part 1: JNJ0966 - A Selective Inhibitor of MMP-9 Zymogen Activation

**JNJ0966** offers a unique approach to studying the role of MMP-9 in ECM remodeling by specifically inhibiting the activation of its zymogen (pro-MMP-9), rather than blocking the active enzyme.[1][2][3] This allows for a more nuanced investigation of the consequences of preventing MMP-9 activity before it begins.

**Data Presentation: JNJ0966 Quantitative Data** 

Parameter	Value	Cell/System	Reference
IC50 for pro-MMP-9 Activation	440 nM	Biochemical Assay	[1][2]
IC50 for HT-1080 Cell Invasion	1 μΜ	Matrigel™ Invasion Assay	
Selectivity	No significant inhibition of pro-MMP-1, -2, or -3 activation at 10 μM. No inhibition of catalytic activity of MMP-1, -2, -3, -9, or -14.	Biochemical Assays	[1][3]
Effect on ECM Deposition	Relieved ECM deposition in PDGF- BB-induced airway smooth muscle cells (ASMCs).	Cell-based Assay	

## **Experimental Protocols**

This protocol is adapted from methodologies used to characterize JNJ0966.[4]

Objective: To determine the IC50 of **JNJ0966** for the inhibition of pro-MMP-9 activation.

Materials:



- Recombinant human pro-MMP-9
- Trypsin (for activation)
- JNJ0966
- MMP-9 fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
- Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
- 96-well black microplates
- Fluorometric microplate reader

#### Procedure:

- Prepare a serial dilution of JNJ0966 in DMSO, and then dilute further in Assay Buffer.
- In a 96-well plate, add pro-MMP-9 to each well.
- Add the diluted JNJ0966 or vehicle control (DMSO in Assay Buffer) to the wells and incubate for 30 minutes at 37°C.
- Initiate the activation by adding a pre-determined concentration of trypsin to all wells except the negative control.
- Allow the activation reaction to proceed for a specified time (e.g., 1-2 hours) at 37°C.
- Add the MMP-9 fluorogenic substrate to all wells.
- Immediately begin monitoring the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 328 nm/393 nm) every 5 minutes for 30-60 minutes.
- Calculate the rate of substrate cleavage (RFU/min).
- Plot the rate of reaction against the log concentration of JNJ0966 and fit the data to a fourparameter logistic equation to determine the IC50 value.



Objective: To qualitatively or semi-quantitatively assess the effect of **JNJ0966** on the expression of ECM proteins like collagen and fibronectin in cell culture.

#### Materials:

- Cell line of interest (e.g., human dermal fibroblasts, airway smooth muscle cells)
- Cell culture medium and supplements
- JNJ0966
- Stimulus for ECM production (e.g., PDGF-BB, TGF-β)
- Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against Collagen I, Fibronectin, and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

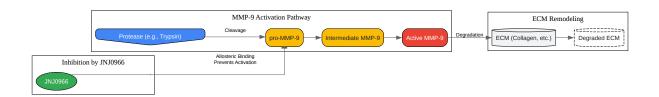
#### Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Pre-treat the cells with various concentrations of JNJ0966 or vehicle control for 1 hour.



- Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL PDGF-BB) for 24-48 hours to induce ECM protein expression.
- Wash the cells with ice-cold PBS and lyse them with protein extraction buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane and run the SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system and perform densitometric analysis to quantify the relative protein expression.

## **Mandatory Visualizations: JNJ0966**



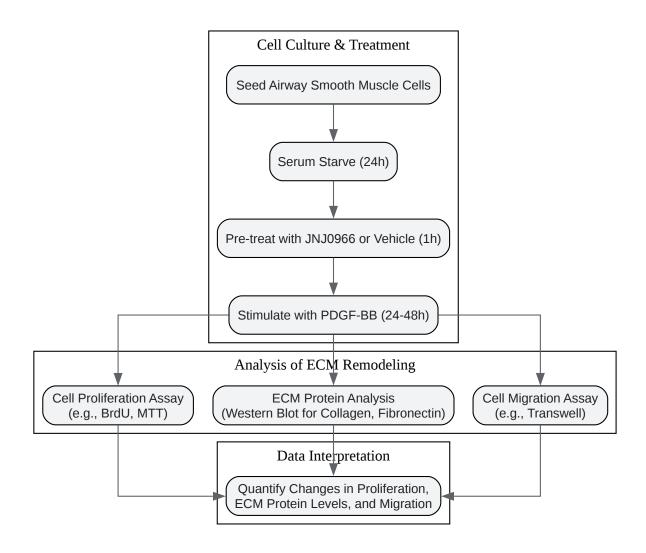




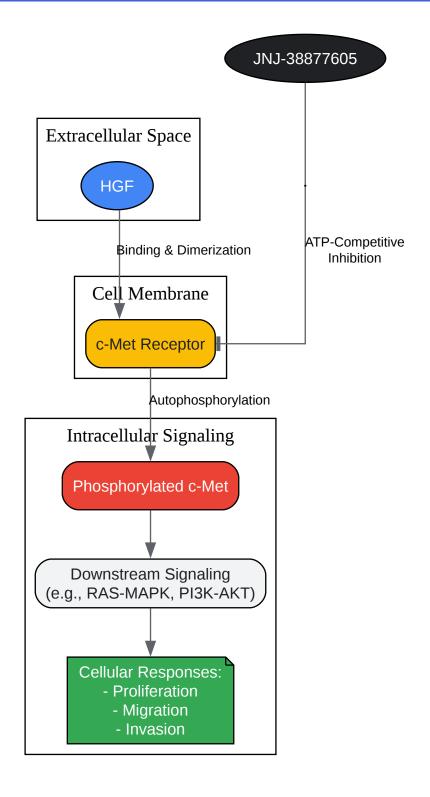
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Caption: Mechanism of **JNJ0966** in preventing ECM degradation.









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